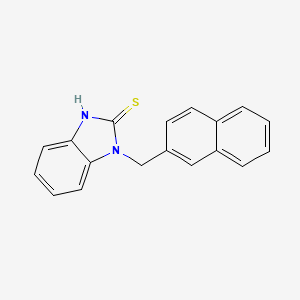![molecular formula C18H18N2O4 B5820465 N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide, commonly known as MNA, is a chemical compound that has gained significant attention in the field of scientific research. MNA is a small molecule that has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
作用機序
The mechanism of action of MNA is not fully understood, but studies suggest that it may act through multiple pathways. MNA has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. MNA has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, MNA has been shown to inhibit the expression of various genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects, particularly in cancer cells. Studies have demonstrated that MNA can induce apoptosis in cancer cells, while sparing normal cells. MNA has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation. In addition to its anticancer properties, MNA has also been studied for its potential anti-inflammatory and analgesic effects.
実験室実験の利点と制限
MNA has several advantages as a research tool, including its well-established synthesis method, high purity, and potential therapeutic applications. However, MNA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for MNA research, including:
1. Further studies to elucidate the mechanism of action of MNA in cancer cells.
2. Studies to investigate the potential therapeutic applications of MNA in other diseases, such as inflammatory disorders.
3. Development of more efficient synthesis methods for MNA.
4. Studies to investigate the potential toxicity of MNA at high concentrations.
5. Studies to investigate the potential synergistic effects of MNA with other anticancer agents.
Conclusion:
In conclusion, MNA is a small molecule that has gained significant attention in the field of scientific research, particularly in the field of cancer research. MNA has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. MNA has also been studied for its potential anti-inflammatory and analgesic effects. While MNA has several advantages as a research tool, including its well-established synthesis method and potential therapeutic applications, it also has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations. There are several future directions for MNA research, including further studies to elucidate its mechanism of action and investigate its potential therapeutic applications in other diseases.
合成法
MNA can be synthesized through a multistep process involving the reaction of 4-methoxyphenethylamine with 3-nitrobenzaldehyde, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification using column chromatography. The synthesis method of MNA is well-established, and the compound can be synthesized in large quantities with high purity.
科学的研究の応用
MNA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. MNA has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition to its anticancer properties, MNA has also been studied for its potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-17-8-5-14(6-9-17)11-12-19-18(21)10-7-15-3-2-4-16(13-15)20(22)23/h2-10,13H,11-12H2,1H3,(H,19,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCNUGRTZKFEO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)





![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)





